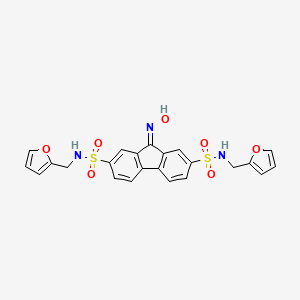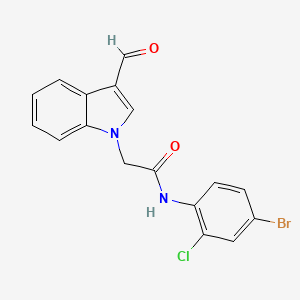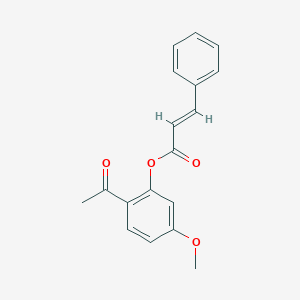![molecular formula C17H14N4O5 B4791092 N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B4791092.png)
N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide, also known as IND-5, is a synthetic compound that has been extensively studied for its potential use in scientific research. IND-5 is a member of the family of nitrobenzamides, which have been shown to have a range of biological activities. In
Wirkmechanismus
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide is not fully understood, but it is thought to involve the disruption of protein-protein interactions by binding to specific sites on target proteins. This binding may prevent the formation of protein complexes that are required for normal cellular function, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are highly dependent on the specific protein-protein interactions that are disrupted. Some studies have shown that this compound can inhibit the growth of cancer cells by disrupting interactions between proteins that are critical for cell division. Other studies have suggested that this compound may have neuroprotective effects by blocking interactions between proteins that are involved in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide in lab experiments is its specificity for certain protein-protein interactions. This allows researchers to selectively disrupt specific pathways without affecting other cellular processes. However, the use of this compound may also have limitations, such as the potential for off-target effects or toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research involving N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide. One area of interest is the development of more potent and selective analogs of this compound that can be used to target specific protein-protein interactions. Another potential direction is the study of this compound in animal models to better understand its effects in vivo. Additionally, the use of this compound in combination with other drugs or therapies may hold promise for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide has been shown to have a range of potential applications in scientific research. One of the primary areas of interest is in the study of protein-protein interactions, which are critical for many biological processes. This compound has been used as a tool to disrupt specific protein-protein interactions and to study the resulting effects on cellular function.
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c22-17(12-7-13(20(23)24)9-14(8-12)21(25)26)18-6-5-11-10-19-16-4-2-1-3-15(11)16/h1-4,7-10,19H,5-6H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRKIRHUYDKTTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49735861 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-6-(4,5,6,7-tetrahydro-1-benzothien-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4791016.png)
![2-chloro-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4791024.png)
![N-cyclopentyl-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4791030.png)
![2-[(3,4,5-trimethoxybenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid](/img/structure/B4791040.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-isopropyl-4-propyl-4H-1,2,4-triazole](/img/structure/B4791056.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4791059.png)
![3-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4791066.png)
![N-[5-({[2-(4-chlorophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B4791071.png)
![methyl 3-cyano-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4791084.png)

![1-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]propan-2-ol hydrochloride](/img/structure/B4791106.png)
![2-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4791111.png)
